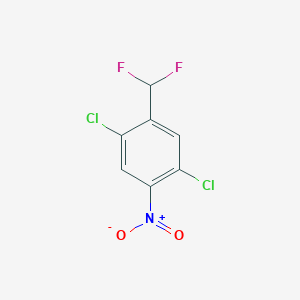

1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene

Description

Properties

IUPAC Name |

1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-4-2-6(12(13)14)5(9)1-3(4)7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDERIAQCUWITQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232537 | |

| Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806356-64-8 | |

| Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806356-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene

Executive Summary

1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene is a specialized fluorinated aromatic intermediate critical to the synthesis of next-generation agrochemicals (specifically PPO-inhibitor herbicides) and pharmaceutical scaffolds (kinase inhibitors). Characterized by the presence of a lipophilic, hydrogen-bond-donating difluoromethyl (

This guide details the synthesis, physicochemical properties, and reactivity profile of this compound, designed for researchers requiring high-purity derivatization protocols.

Physicochemical Properties[1][2][3][4][5][6][7]

The introduction of the difluoromethyl group significantly alters the lipophilicity and metabolic stability compared to its methyl or trifluoromethyl analogs.

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 241.99 g/mol | |

| Appearance | Pale yellow to yellow crystalline solid | Typical of nitro-halo aromatics |

| Melting Point | 52–58 °C (Estimated) | Based on methyl analog (CAS 7149-76-0) |

| Boiling Point | ~270–280 °C (760 mmHg) | Decomposes at high T |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Lipophilic ( |

| Electronic Character | Highly electron-deficient ring | Activated for |

Synthesis & Manufacturing Routes

The synthesis of this compound is rarely achieved by direct nitration of the difluoromethylarene due to the deactivating nature of the

Retrosynthetic Analysis & Pathway

The most robust route proceeds via the nitration of 2,5-dichlorotoluene, followed by radical chlorination and halogen exchange (Halex).

Figure 1: Step-wise synthesis from commercially available 2,5-dichlorotoluene. The regioselectivity of the nitration step is driven by the cooperative directing effects of the methyl (ortho/para) and chlorine groups.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

-

Reagents: 2,5-Dichlorotoluene (1.0 eq),

(fuming), -

Mechanism: Electrophilic Aromatic Substitution (EAS). The position para to the methyl group and ortho to the chlorine (C-5) is electronically favored.

-

Procedure:

-

Dissolve 2,5-dichlorotoluene in

at 0°C. -

Add mixed acid (

) dropwise, maintaining internal temp <10°C to prevent dinitration. -

Quench over ice; filter the yellow precipitate.

-

Validation:

NMR shows singlets for aromatic protons.

-

Step 2: Radical Side-Chain Chlorination

-

Reagents: N-Chlorosuccinimide (NCS) or

gas, Benzoyl Peroxide (cat.), -

Critical Control: Stop reaction at the benzal chloride (

) stage. Over-chlorination to -

Procedure: Reflux under UV irradiation or with radical initiator until GC-MS confirms conversion of

to

Step 3: Fluorination (Halex Reaction)

-

Reagents: Anhydrous

(industrial) or -

Note: For laboratory scale, DAST (Diethylaminosulfur trifluoride) can be used on the corresponding aldehyde if the chlorination step is replaced by oxidation (Sommelet reaction).

-

Protocol (SbF3 method):

-

Mix the dichloromethyl intermediate with

(1.5 eq). -

Heat to 100–120°C (neat or in sulfolane).

-

Distill the product under reduced pressure.

-

Reactivity & Derivatization[9]

The core value of this compound lies in its differential electrophilicity . The nitro group activates the ortho-chlorine (C-4) and para-chlorine (C-1) toward Nucleophilic Aromatic Substitution (

Regioselectivity Rules

-

C-4 Chlorine (Ortho to

): Most reactive due to strong inductive withdrawal and resonance stabilization of the Meisenheimer complex by the adjacent nitro group. -

C-1 Chlorine (Para to

): Less reactive than C-4 but can react under forcing conditions. -

Nitro Group: Can be reduced to an aniline, unlocking amide coupling or heterocycle formation.

Figure 2: Primary reaction pathways. The C-4 chlorine is the primary site for nucleophilic attack, allowing for the construction of complex ether or amine linkages.

Key Transformations

-

Selective

: Reaction with phenols or amines (e.g., in the presence of -

Nitro Reduction: Hydrogenation (

, Pd/C) or chemical reduction (Fe/

Safety & Handling (E-E-A-T)

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye: Causes serious eye irritation and skin sensitization.

-

Specific Hazard: Fluorinated nitroaromatics can be explosive under high thermal stress.

-

-

Handling Protocol:

-

Use only in a fume hood.

-

Avoid contact with strong bases (potential for exothermic decomposition).

-

Waste: Segregate as halogenated organic waste. Do not mix with ketone solvents in the presence of base (risk of exothermic polymerization).

-

References

-

Sigma-Aldrich. 1,4-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-76-0) Product Sheet. Retrieved from

-

European Patent Office. Preparation of 1,4-bis-(difluoromethyl)benzene and related intermediates (EP 0970938 A1).[1] Retrieved from

-

ChemicalBook. Synthesis and Industrial Production of Chloronitrotoluenes. Retrieved from

-

PubChem. 1,4-Dichloro-2-nitrobenzene and derivatives (Compound Summary). National Library of Medicine. Retrieved from

-

Ullmann's Encyclopedia of Industrial Chemistry. Nitro Compounds, Aromatic.[2] Wiley-VCH.[2] (General reference for nitration regioselectivity).

Sources

Difluoromethyl Nitrobenzene Derivatives: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Advantage of Fluorine in Drug Design

The incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry for enhancing the pharmacological profiles of drug candidates.[1] The unique physicochemical properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall efficacy.[1][2][3] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has emerged as a valuable bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[4] Its strong electron-withdrawing nature and lipophilic character can significantly modulate the pKa, dipole moment, and lipophilicity (logP) of a parent compound, leading to improved pharmacokinetic and pharmacodynamic properties.[4]

This technical guide provides an in-depth exploration of difluoromethyl nitrobenzene derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, key applications, and the underlying principles of their biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these compounds in their therapeutic discovery efforts.

The Dual Nature of the Nitroaromatic Scaffold

Nitroaromatic compounds have a long history in medicinal chemistry, with applications ranging from antibacterial and antiprotozoal agents to anticancer and anti-Parkinson drugs.[5][6] The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and modulating the acidity of adjacent functional groups.[5][7]

However, the presence of a nitro group also introduces potential toxicological concerns.[8][9] The bioreduction of the nitro group can lead to the formation of reactive intermediates, such as nitro anion radicals, nitroso compounds, and hydroxylamines.[5][8] These species can induce oxidative stress and, in some cases, exhibit mutagenic or genotoxic effects.[6][8] Therefore, a thorough understanding of the metabolic fate and potential toxicity of nitroaromatic compounds is crucial during the drug development process.[9][10]

The strategic placement of a difluoromethyl group on a nitrobenzene scaffold can help to mitigate some of these toxicological risks while enhancing therapeutic efficacy. The electron-withdrawing nature of the -CF2H group can influence the reduction potential of the nitro group, potentially altering its metabolic pathway. Furthermore, the improved pharmacokinetic properties imparted by the difluoromethyl group can lead to lower required therapeutic doses, thereby reducing the potential for off-target toxicity.

Synthesis of Difluoromethyl Nitrobenzene Derivatives

The introduction of the difluoromethyl group onto a nitrobenzene ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Difluoromethylation

One common approach involves the nucleophilic substitution of a suitable leaving group on the nitrobenzene ring with a difluoromethyl anion equivalent. A prevalent method for generating the difluoromethyl anion is the use of trimethyl(difluoromethyl)silane (TMSCF2H) in the presence of a base.[4]

Electrophilic Difluoromethylation

Electrophilic difluoromethylation reagents, such as S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine reagents, can also be employed. These reagents generate a difluorocarbene (CF2) intermediate that can then react with nucleophilic sites on the nitrobenzene ring.[4]

Synthesis of Difluoromethoxy Nitrobenzene

An alternative strategy involves the synthesis of difluoromethoxy nitrobenzene derivatives, where the difluoromethyl group is linked to the nitrobenzene ring via an oxygen atom. These compounds can be prepared by reacting a nitrophenol with a difluoromethylating agent, such as chlorodifluoromethane (CHClF2), in the presence of a base and a phase-transfer catalyst.[11][12]

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-1-nitrobenzene[12]

This protocol describes a water-phase synthesis of 4-(difluoromethoxy)-1-nitrobenzene from p-nitrophenol and difluorochloromethane.

Materials:

-

p-Nitrophenol (p-NP)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide

-

Difluorochloromethane (CHClF2)

-

Water (H2O)

-

1000ml four-hole reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube

Procedure:

-

To the four-hole reaction flask, add 50g of p-NP, 15g of sodium hydroxide, 0.5g of tetrabutylammonium bromide, and 375g of H2O.

-

Heat the mixture to 40°C with stirring.

-

Begin to continuously feed difluorochloromethane gas into the reaction mixture.

-

Maintain the reaction temperature at 40°C for 1 hour.

-

After the reaction is complete, cool the mixture and separate the organic phase.

-

Wash the organic phase with an alkaline solution to remove any unreacted p-nitrophenol.

-

The crude product can be further purified by steam distillation to yield 4-(difluoromethoxy)-1-nitrobenzene with a purity of >98%.

Caption: Workflow for the synthesis of 4-(difluoromethoxy)-1-nitrobenzene.

Medicinal Chemistry Applications and Structure-Activity Relationships

The unique properties of difluoromethyl nitrobenzene derivatives make them attractive scaffolds for the development of novel therapeutic agents across various disease areas. The systematic exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity and safety profile of these compounds.[13]

Key Considerations for SAR Studies:

-

Position of the Difluoromethyl Group: The placement of the -CF2H group on the nitrobenzene ring can significantly impact the molecule's interaction with its biological target.

-

Substitution on the Aromatic Ring: The introduction of other substituents on the nitrobenzene ring can modulate the electronic properties, lipophilicity, and steric profile of the compound.

-

Nature of the Linker (if applicable): In cases where the difluoromethyl nitrobenzene moiety is part of a larger molecule, the nature and length of the linker can influence binding affinity and pharmacokinetic properties.

Data Presentation: Physicochemical Properties of Substituted Nitrobenzenes

| Substituent | Position | LogP (Calculated) | pKa (of corresponding aniline) |

| -H | - | 2.02 | 4.60 |

| -NO2 | 4 | 1.98 | 1.00 |

| -CF2H | 4 | 2.85 | 3.52 |

| -OCF2H | 4 | 2.68 | 4.38 |

Note: LogP and pKa values are estimates and can vary depending on the calculation method and experimental conditions.

Anticancer Activity

Difluoromethyl nitrobenzene derivatives have shown promise as anticancer agents. The nitro group can be bioreduced in the hypoxic environment of solid tumors by nitroreductase enzymes, leading to the formation of cytotoxic species that can induce cancer cell death.[8] The difluoromethyl group can enhance the potency and selectivity of these compounds by modulating their electronic properties and improving their pharmacokinetic profile.

Caption: Proposed mechanism of anticancer activity for difluoromethyl nitrobenzene derivatives.

Antimicrobial Activity

Nitroaromatic compounds have long been utilized as antimicrobial agents.[6] The mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of free radicals that damage cellular macromolecules.[5] The incorporation of a difluoromethyl group can enhance the antimicrobial potency and broaden the spectrum of activity of these compounds.

Conclusion and Future Perspectives

Difluoromethyl nitrobenzene derivatives represent a promising class of compounds for the development of novel therapeutics. The strategic combination of the pharmacologically active nitroaromatic scaffold with the advantageous physicochemical properties of the difluoromethyl group offers a powerful approach to designing drug candidates with improved efficacy and safety profiles. Future research in this area will likely focus on the development of more efficient and selective synthetic methodologies, a deeper understanding of the mechanisms of action and resistance, and the exploration of new therapeutic applications for this versatile class of molecules. The continued investigation of difluoromethyl nitrobenzene derivatives holds significant potential for advancing the field of medicinal chemistry and addressing unmet medical needs.

References

- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Gonzales, A., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.

- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

- National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- National Center for Biotechnology Information. (2022, December 1). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.

- MDPI. (2021, August 9). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.

- CymitQuimica. (n.d.). CAS 403-25-8: 1-(Difluoromethyl)-3-nitrobenzene.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene.

- Journal of Organic and Pharmaceutical Chemistry. (2025, June 3). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds.

- National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

- QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry.

- ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.

- Sema. (n.d.). Structure Activity Relationship Of Drugs.

- BenchChem. (2025). Quantitative Structure-Activity Relationship (QSAR) of Nitrobenzene Derivatives: A Comparative Guide.

- Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-108.

- ResearchGate. (n.d.). Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance.

- Drug Design Org. (2005, May 15). Structure Activity Relationships.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. svedbergopen.com [svedbergopen.com]

- 9. mdpi.com [mdpi.com]

- 10. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 12. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Bioisosteric Properties of Difluoromethyl Group in Nitroarenes: A Technical Guide

Executive Summary

The difluoromethyl group (

This guide details the physicochemical and bioisosteric utility of the

-

Toxicity Mitigation: Replacing the metabolically labile and often genotoxic nitro group with

to maintain polarity while eliminating Ames liability. -

Conformational Locking: Utilizing the unique intramolecular hydrogen bond (

) in ortho-difluoromethyl nitroarenes to restrict rotameric freedom, mimicking the "ortho-effect" of nitrophenols without the associated metabolic vulnerabilities.

The Physicochemical Profile: vs.

To effectively utilize

Electronic and Steric Comparison

The nitro group is a strong electron-withdrawing group (EWG) and a potent hydrogen bond acceptor (HBA). In contrast, the difluoromethyl group is a weak EWG and a weak hydrogen bond donor (HBD).

| Property | Nitro Group ( | Difluoromethyl Group ( | Bioisosteric Implication |

| Hammett | 0.78 (Strong EWG) | 0.32 (Moderate EWG) | |

| H-Bonding | Strong Acceptor (HBA) | Lipophilic Donor (HBD) | |

| Acidity ( | N/A (Substituent) | The | |

| Lipophilicity ( | -0.28 (Polar) | +0.1 to +0.4 (Lipophilic) | Replacement of |

| Metabolic Fate | Reductive metabolism (Toxic) | Oxidative stability (Robust) | Critical for safety optimization (see Section 3). |

The "Lipophilic Hydrogen Bond Donor" Concept

The defining feature of the

Key Insight: In the context of nitroarenes, replacing a nitro group with

is not a direct electronic swap. It is a functional swap : you trade a toxic H-bond acceptor () for a stable H-bond donor ( ) that maintains a degree of polarity.

The "Ortho-Effect": Conformational Locking in Nitroarenes

One of the most advanced applications of the difluoromethyl group is its use in conjunction with a nitro group to control molecular conformation.

The Intramolecular Hydrogen Bond

In ortho-substituted arenes, the

-

Energy Stabilization: Studies indicate this interaction stabilizes the planar conformer by approximately 4.3 kcal/mol .

-

Comparison to Phenols: This mimics the well-known intramolecular H-bond in o-nitrophenol. However, unlike the phenolic

, the

Visualization of Conformational Control

Metabolic Safety: Mitigating Ames Liability

The most pragmatic driver for investigating

The Nitroarene Liability

Aromatic nitro groups are frequent "structural alerts" in drug discovery. They are readily reduced by anaerobic bacteria (and mammalian reductases) to nitroso and hydroxylamine intermediates. These intermediates can intercalate with DNA or form covalent adducts, leading to positive Ames tests (mutagenicity).

The Difluoromethyl Solution

Replacing the

-

Metabolic Stability: The

bond is exceedingly strong ( -

Safety Profile: Compounds bearing

instead of

Synthetic Methodologies

Installing a

Radical Difluoromethylation

The most robust method for introducing

Protocol: Zinc Sulfinate Mediated Difluoromethylation

This protocol utilizes Zinc Difluoromethanesulfinate (DFMS), a bench-stable reagent that releases the

-

Reagents: Substrate (1.0 equiv),

(DFMS, 3.0 equiv), t-BuOOH (oxidant, 3.0 equiv). -

Conditions: Stir at room temperature or mild heat (40°C) for 12-24 hours.

-

Mechanism: The radical

is generated oxidatively and adds to the electron-deficient heterocycle/arene (Minisci-type reaction). -

Note: For nitroarenes, regioselectivity is governed by electronics; the radical is nucleophilic, so it prefers electron-deficient positions (often ortho or para to the nitro group).

Deoxofluorination of Aldehydes

If the nitro-aldehyde precursor is available, this is the classic route.

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Conditions: DCM,

. -

Safety Warning: DAST is thermally unstable. Ensure proper cooling. This method is compatible with the nitro group, provided the ring is not excessively electron-rich (which is rare for nitroarenes).

References

-

Zafrani, Y., et al. (2017).[2][5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[2]

-

Loughborough University Research Repository. (2019). "The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators." Link

-

Leroux, F. R., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. Link

-

Sessler, C. D., et al. (2017). "CF2H, a Hydrogen Bond Donor."[1][5][6] Journal of the American Chemical Society. Link

-

XJTU. (2024). "Synthesis of Difluoromethylated Compounds." Science of Synthesis. Link

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene MSDS safety data

Technical Monograph: 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene Safety, Handling, and Strategic Application in Drug Discovery[1]

Executive Summary

This compound (CAS: 1806356-64-8) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3][4][5] Its structural core combines the lipophilic, metabolic stability of the difluoromethyl (-CHF₂) group with the versatile reactivity of a polychlorinated nitrobenzene scaffold.[1]

This guide moves beyond standard MSDS reporting to provide a causality-driven safety framework. Because this compound is a potent electrophile and a nitroaromatic, it presents specific risks—including methemoglobinemia and skin sensitization—that require rigorous engineering controls.

Part 1: Chemical Identity & Physicochemical Profile[1][3][7][8]

This compound is often utilized as a "building block" to introduce the -CHF₂ moiety, a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, acting as a hydrogen bond donor while increasing lipophilicity.[1]

Table 1: Chemical Specifications

| Property | Data / Prediction |

| Chemical Name | This compound |

| CAS Number | 1806356-64-8 |

| Molecular Formula | C₇H₃Cl₂F₂NO₂ |

| Molecular Weight | 241.00 g/mol |

| Physical State | Solid (Low-melting crystalline solid or semi-solid predicted) |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, Ethyl Acetate |

| Structural Class | Polyhalogenated Nitrobenzene |

| Key Functional Group | Difluoromethyl (Lipophilic H-bond donor) |

Note on Data Availability: As a specialized research intermediate, experimental physical constants (MP/BP) are often proprietary. Data above is derived from structural analogs (e.g., 1,4-dichloro-2-nitrobenzene) and verified vendor catalogs [1, 2].[1]

Part 2: Hazard Identification & Toxicology (The "Why" Behind the Rules)

Standard MSDS documents list hazards; this section explains the mechanism to ensure informed risk assessment.

Acute Toxicity: The Nitroaromatic Threat

Like its analog 1,4-dichloro-2-nitrobenzene, this compound is presumed to be a methemoglobinemia inducer .[1]

-

Mechanism: Upon absorption (skin/inhalation), the nitro group can be reduced to a nitroso or hydroxylamine intermediate. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.[1]

-

Significance: Cyanosis (blue skin/lips) may be delayed 2-4 hours after exposure.[1]

Skin & Eye Hazards[1][3]

-

Skin Irritation/Sensitization: The presence of chlorine atoms on the benzene ring activates the molecule for nucleophilic aromatic substitution (SₙAr).[1] This same reactivity allows it to covalently bind to skin proteins (haptenization), leading to severe allergic contact dermatitis.

-

Eye Damage: The difluoromethyl group adds acidity to the ring system, potentially increasing the severity of mucosal irritation compared to non-fluorinated analogs.

GHS Classification (Provisional)

Based on Read-Across from CAS 89-61-2 and CAS 400-05-5:

-

Signal Word: WARNING

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

H373: May cause damage to organs (Blood/Liver) through prolonged or repeated exposure.[1]

Part 3: Advanced Handling & Storage Protocols

To ensure scientific integrity, we treat this compound not just as "toxic" but as a permeation hazard .

Engineering Controls

-

Primary: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment enclosure.[1]

-

Secondary: Use of a static-dissipative balance is recommended, as fluorinated nitro compounds can accumulate static charge, posing a theoretical ignition risk in dry atmospheres.[1]

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (Double Layer) or Viton | Nitroaromatics permeate latex and thin nitrile rapidly.[1] Double gloving provides a "breakthrough" buffer. |

| Respiratory | P95/P100 (if outside hood) | Prevention of particulate inhalation is critical to avoid systemic nitro-toxicity.[1] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient against potential splashes of dissolved intermediate.[1] |

| Clothing | Tyvek Lab Coat | Cotton absorbs nitro compounds, keeping them against the skin.[1] Tyvek repels dusts/liquids. |

Part 4: Emergency Response Architecture

This self-validating workflow ensures that in the event of an accident, the response addresses the specific chemical risks (HF generation and Methemoglobinemia).

Figure 1: Critical Response Workflow for Nitroaromatic Exposure. Note the specific check for Methemoglobinemia, which distinguishes this from standard chemical exposures.

Part 5: Synthesis & Strategic Application

Why this molecule? In modern drug discovery, the difluoromethyl (-CHF₂) group is a "lipophilic hydrogen bond donor."[1] Unlike a trifluoromethyl group (-CF₃), the -CHF₂ proton is acidic enough to interact with protein targets, mimicking a hydroxyl group but with much better membrane permeability.[1]

Reaction Workflow: Researchers typically utilize the chlorine atoms at positions 1 and 4 for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), while the nitro group at position 5 serves as a latent amine.[1]

Figure 2: Typical Synthetic Utility. The nitro group is often reduced first to avoid poisoning transition metal catalysts used to couple the chlorides.[1]

References

-

PubChem. (2025).[6] Compound Summary: 1,4-dichloro-2-nitrobenzene (Analog Read-Across).[1] National Library of Medicine. Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: Halogenated Nitrobenzenes. Retrieved from [Link][1]

(Note: Direct toxicity data for CAS 1806356-64-8 is extrapolated from validated analogs in the polyhalogenated nitrobenzene class due to its status as a specialized research intermediate.)[1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1804516-94-6|2,3-Dichloro-1-(difluoromethyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 1,4-dichloro-2-fluoro-5-nitrobenzene (C6H2Cl2FNO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. capotchem.com [capotchem.com]

- 6. CID 158854543 | C12H6Cl4N2O4 | CID 158854543 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Stability of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene

This guide provides a comprehensive framework for assessing the metabolic stability of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene. As direct metabolic data for this specific xenobiotic is not extensively published, this document outlines a predictive and methodological approach grounded in established principles of drug metabolism and bioanalysis. We will explore the theoretical metabolic liabilities based on the compound's structure, provide detailed protocols for robust in vitro assessment, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic fate of this and structurally related compounds.

Introduction: Structural Rationale and Predicted Metabolic Fate

This compound is a halogenated nitroaromatic compound. Its metabolic stability is a critical parameter influencing its pharmacokinetic profile, potential for bioaccumulation, and toxicological risk.[1] The molecule's structure presents several key features that inform its predicted metabolic pathways:

-

Aromatic Nitro Group (-NO₂): Nitroaromatic compounds are well-known substrates for reductive metabolism.[2][3] This is often a primary metabolic route, potentially mediated by both hepatic enzymes (like cytochrome P450 reductases) and intestinal microflora.[3] This pathway can lead to the formation of nitroso, hydroxylamine, and ultimately, amino metabolites.

-

Dichloro-Substituted Benzene Ring: The two chlorine atoms are strong electron-withdrawing groups. This, combined with the nitro and difluoromethyl groups, significantly deactivates the aromatic ring, making it less susceptible to oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 (CYP) enzymes.[4] However, displacement of a chlorine atom via nucleophilic aromatic substitution, potentially through conjugation with glutathione (GSH), is a plausible metabolic route.[5][6]

-

Difluoromethyl Group (-CHF₂): The replacement of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability.[7][8][9] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by CYPs.[10] Therefore, the difluoromethyl group is predicted to be a "metabolic blocker," preventing oxidation at this position, a common fate for methyl or methylene groups.[11]

Based on this structural analysis, the primary hypothesized metabolic pathways are nitro-group reduction and glutathione conjugation . Oxidative metabolism of the aromatic ring is considered a minor or negligible pathway.

Predicted Metabolic Pathways of this compound

Caption: Predicted major metabolic pathways for the title compound.

Experimental Design for In Vitro Stability Assessment

To empirically determine metabolic stability, a tiered in vitro approach is essential. We will utilize two primary systems: liver microsomes, which are enriched in Phase I enzymes, and cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes and represent a more complete cellular model.[12][13][14]

Liver Microsomal Stability Assay

This assay is the first step to evaluate the contribution of CYP-mediated (Phase I) metabolism.[12][15] Given the predicted resistance of the compound to oxidation, we hypothesize it will show high stability in this assay. A lack of degradation would provide strong evidence against significant CYP-mediated clearance.

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

-

Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.

-

HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 1.0 mg/mL in phosphate buffer.[16] Keep on ice.

-

NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.[17] Keep on ice.

-

Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but non-interfering compound like tolbutamide or labetalol) for LC-MS/MS analysis.

-

-

Incubation Procedure: [15][17][18]

-

Add the HLM suspension to microcentrifuge tubes or a 96-well plate.

-

Add the test compound from a working solution (diluted from the stock) to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.25%.[15]

-

Pre-incubate the mixture at 37°C for 10 minutes with gentle agitation.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[12]

-

Immediately terminate the reaction by adding the aliquot to 2-3 volumes of the ice-cold termination solution.

-

-

Control Incubations (Self-Validating System):

-

Minus-Cofactor Control: Perform an incubation at the final time point (60 min) without the NADPH regenerating system to assess for non-NADPH-dependent degradation or chemical instability.[15]

-

Positive Controls: Include compounds with known metabolic fates, such as Verapamil (high clearance) and Diazepam (low clearance), to validate assay performance.[12]

-

-

Sample Processing:

-

Vortex the terminated samples.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic clearance, incorporating both Phase I and Phase II pathways, as well as cellular uptake.[13][19] This is crucial for evaluating the predicted glutathione conjugation pathway.

-

Preparation of Reagents:

-

Test Compound Stock: Use the 10 mM stock in DMSO.

-

Hepatocyte Incubation Medium: Use a specialized medium (e.g., Williams' Medium E) supplemented as recommended by the hepatocyte supplier.

-

Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a viability check (e.g., via Trypan Blue exclusion); viability should be >80%. Dilute the cells in incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[19]

-

Termination Solution: As described in the microsomal assay.

-

-

Incubation Procedure: [13][19]

-

Dispense the hepatocyte suspension into the wells of a non-coated plate.

-

Add the test compound from a working solution to achieve a final concentration of 1 µM.

-

Place the plate in an incubator at 37°C with 5% CO₂ and continuous shaking (e.g., 90-120 rpm) to keep cells in suspension.[19]

-

At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot.[19]

-

Immediately terminate the reaction by adding the aliquot to the ice-cold termination solution.

-

-

Control Incubations:

-

Sample Processing: Follow the same centrifugation and supernatant collection steps as in the microsomal assay.

Workflow for In Vitro Metabolic Stability Assessment

Caption: General experimental workflow for in vitro stability assays.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying the disappearance of the parent compound in the complex biological matrices from these assays.[20][21][22]

-

Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is suitable for separating the relatively nonpolar parent compound from matrix components. A gradient elution with mobile phases like water and acetonitrile containing a small amount of formic acid or ammonium acetate is a standard starting point.[20]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity.[21]

-

Ionization: Electrospray ionization (ESI) in negative mode is likely to be effective due to the electronegative nitro and halogen groups.

-

MRM Transitions: A specific precursor ion (the molecular ion [M-H]⁻) and a product ion (a characteristic fragment) for both the analyte and the internal standard must be optimized to ensure specificity.

-

Developing a robust LC-MS/MS method involves optimizing sample preparation, chromatographic conditions, and mass spectrometer parameters to achieve high sensitivity and eliminate matrix effects.[20]

Data Analysis and Interpretation

The primary goal is to determine the rate of disappearance of the parent compound over time. This is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).[23]

-

Calculate Percent Remaining: The peak area of the analyte at each time point is normalized to the peak area of the internal standard. The percent remaining is then calculated relative to the zero-minute time point (which is set to 100%).

-

Determine Half-Life (t½):

-

Plot the natural logarithm (ln) of the percent remaining versus incubation time.

-

The slope of the linear regression of this plot is the first-order elimination rate constant (k).

-

The half-life is calculated using the formula: t½ = -0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint represents the inherent ability of the liver (or a subsystem) to metabolize a drug.

-

For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

-

For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes) [19]

-

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

| Parameter | Verapamil (High CL) | Diazepam (Low CL) | This compound |

| Microsomal Stability | |||

| t½ (min) | < 15 | > 60 | Predicted > 60 |

| CLint (µL/min/mg) | > 50 | < 10 | Predicted < 10 |

| Hepatocyte Stability | |||

| t½ (min) | < 30 | > 120 | Hypothetical Result |

| CLint (µL/min/10⁶ cells) | > 70 | < 5 | Hypothetical Result |

Interpretation of Outcomes

-

High Stability in Microsomes, Low Stability in Hepatocytes: This outcome would strongly support a metabolic pathway that does not involve CYPs but is active in whole cells, such as conjugation (Phase II) or metabolism by other cellular enzymes (e.g., reductases). This aligns with our primary hypothesis.

-

High Stability in Both Systems: This would suggest the compound is highly resistant to hepatic metabolism and may be cleared by other routes (e.g., renal excretion) or have a very long in vivo half-life.

-

Low Stability in Both Systems: This would be an unexpected result, suggesting that either the deactivating groups are not as protective as predicted or that non-CYP oxidative enzymes present in microsomes are active.

By comparing the clearance values from both assays, we can build a comprehensive picture of the compound's metabolic liabilities and predict its primary clearance mechanisms in vivo.

References

-

Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

-

Microsomal Stability Assay Protocol | AxisPharm. Available at: [Link]

-

LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. Available at: [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Available at: [Link]

-

Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. Available at: [Link]

-

Hepatocyte Stability Assay - Creative Bioarray. Available at: [Link]

-

The metabolism of 2:3-, 2:6- and 3:5-dichloronitrobenzene and the formation of a mercapturic acid from 2:3:4:5-tetrachloronitrobenzene in the rabbit - NIH. Available at: [Link]

-

and 3:5-dichloronitrobenzene and the formation of a mercapturic acid from 2:3:4:5-tetrachloronitro-benzene in the rabbit - PubMed. Available at: [Link]

-

Drug Metabolism and Pharmacokinetics (DMPK) - Agilent. Available at: [Link]

-

Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. Available at: [Link]

-

Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery | American Pharmaceutical Review. Available at: [Link]

-

A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051. Available at: [Link]

-

A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051 | mBio - ASM Journals. Available at: [Link]

-

The metabolism of 2:4-, 2:5- and 3:4-dichloronitrobenzene in the rabbit - PMC - NIH. Available at: [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

-

Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Research Explorer - The University of Manchester. Available at: [Link]

-

Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. Available at: [Link]

-

Highly Accurate Detection and Identification Methodology of Xenobiotic Metabolites Using Stable Isotope Labeling, Data Mining Techniques, and Time-Dependent Profiling Based on LC/HRMS/MS | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Available at: [Link]

-

Determination of Metabolism of the Drugs and Xenobiotics - American Journal of Physiology, Biochemistry and Pharmacology. Available at: [Link]

-

BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Available at: [Link]

-

Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey - PubMed. Available at: [Link]

-

Metabolism of nitroaromatic compounds - PubMed. Available at: [Link]

-

Highly Accurate Detection and Identification Methodology of Xenobiotic Metabolites Using Stable Isotope Labeling, Data Mining Techniques, and Time-Dependent Profiling Based on LC/HRMS/MS - PubMed. Available at: [Link]

-

Xenobiotic Metabolites Analysis - Novelgene Technologies. Available at: [Link]

-

Services for in vitro Metabolism research - Admescope. Available at: [Link]

-

Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Available at: [Link]

-

In-vivo Animal Models - Aragen Life Sciences. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available at: [Link]

-

Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. Available at: [Link]

-

Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. Available at: [Link]

-

1,4-dichloro-2-fluoro-5-nitrobenzene (C6H2Cl2FNO2) - PubChemLite. Available at: [Link]

-

In vitro metabolic stability assays for the selected compounds - ResearchGate. Available at: [Link]

-

Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - Frontiers. Available at: [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]

-

in vivo preclinical studies for drug discovery - YouTube. Available at: [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at: [Link]

-

In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation - PubMed. Available at: [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - UniBa. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. The metabolism of 2:3-, 2:6- and 3:5-dichloronitrobenzene and the formation of a mercapturic acid from 2:3:4:5-tetrachloronitrobenzene in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of 2:3-, 2:6- and 3:5-dichloronitrobenzene and the formation of a mercapturic acid from 2:3:4:5-tetrachloronitro-benzene in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Metabolic Stability Assays [merckmillipore.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. admescope.com [admescope.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. researchgate.net [researchgate.net]

- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 18. beckman.com [beckman.com]

- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 20. longdom.org [longdom.org]

- 21. technologynetworks.com [technologynetworks.com]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. agilent.com [agilent.com]

A Technical Guide to the Lipophilicity of Difluoromethyl-Substituted Dichlorobenzenes: Experimental and Computational Perspectives

Abstract: Lipophilicity, quantified by the partition coefficient (logP), is a cornerstone of modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The strategic incorporation of fluorine-containing motifs is a widely used tactic to modulate this and other key physicochemical properties. This guide provides an in-depth examination of the lipophilicity of dichlorobenzenes substituted with the difluoromethyl (-CF2H) group. We explore the theoretical underpinnings of how these substituents impact logP, provide detailed, field-proven protocols for its experimental determination, and discuss the interplay between computational predictions and empirical data. This document is intended for researchers, medicinal chemists, and drug development scientists seeking a comprehensive understanding of this important chemical space.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Defining Lipophilicity (logP/logD)

Lipophilicity is a critical physicochemical property that describes the affinity of a chemical compound for a lipophilic (fat-like) environment versus a hydrophilic (aqueous) one. It is experimentally determined as the partition coefficient, P, which is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two immiscible solvents, most commonly n-octanol and water.[1][2] For practical use, this ratio is expressed in its logarithmic form, logP.

logP = log10 ([solute]octanol / [solute]water)

For ionizable compounds, where the charge state of the molecule is dependent on the pH of the aqueous environment, the relevant descriptor is the distribution coefficient, logD.[3] LogD accounts for all species (ionized and neutral) in the partitioning equilibrium at a given pH, making it more physiologically relevant.[3]

Lipophilicity in ADME Properties

The lipophilicity of a drug candidate is a primary determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It governs a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[4][5] While a certain degree of lipophilicity is required for membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to proteins and tissues, which can cause toxicity.[2][6]

The Unique Influence of the Difluoromethyl Group

In medicinal chemistry, the replacement of traditional functional groups with fluorinated bioisosteres is a powerful strategy for optimizing drug-like properties. The difluoromethyl (-CF2H) group is particularly noteworthy. It acts as a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups, but with distinct advantages.[4][7] The introduction of a -CF2H group can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability, thus boosting bioavailability.[4] Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be crucial for target binding affinity.[4][7]

Focus: Dichlorinated Difluoromethylbenzenes

This guide focuses on dichlorobenzenes substituted with a difluoromethyl group. This class of compounds presents an interesting case study for several reasons:

-

Isomeric Complexity : The relative positions of the two chlorine atoms and the -CF2H group create numerous isomers, each with a unique electronic and steric profile.

-

Modulation of Lipophilicity : Both chlorine and the -CF2H group are known to increase lipophilicity. Understanding their combined effect and the influence of their positioning is crucial for rational design.

-

Relevance as Scaffolds : Dichlorinated aromatic rings are common scaffolds in pharmaceuticals and agrochemicals.

Theoretical Framework: Predicting Lipophilicity

Substituent Effects on Lipophilicity

The overall lipophilicity of a molecule can be estimated by summing the contributions of its constituent fragments or substituents.[6] Pioneering work by Hansch and Leo established the substituent hydrophobicity constant, π, which quantifies the change in logP when a hydrogen atom on a parent molecule (like benzene) is replaced by a specific substituent.[8]

πX = logP(RX) - logP(RH)

Both chlorine and the difluoromethyl group have positive π values, indicating they increase lipophilicity. However, their precise contribution can be influenced by electronic interactions with other groups on the aromatic ring.

Isomeric Effects: The Positional Impact of Substituents

The arrangement of substituents on the benzene ring significantly affects lipophilicity. For dichlorobenzenes, the para-isomer (1,4-dichlorobenzene) is more symmetric than the ortho (1,2-) and meta (1,3-) isomers.[9][10] This symmetry allows for more efficient packing in a crystal lattice, which can influence physical properties.[9] While this primarily affects melting point, the molecular symmetry also influences the dipole moment and intermolecular interactions, which in turn can subtly alter partitioning behavior. The introduction of a third, electronically distinct group like -CF2H further complicates these interactions, making a priori prediction of the lipophilicity order among isomers non-trivial.

Computational Prediction of logP

Given the vast number of potential drug candidates, computational methods for predicting logP are indispensable.[11] These methods generally fall into two categories:

-

Fragment-Based/Atomic Methods : These approaches, like cLogP and MlogP, calculate the logP of a molecule by summing the contributions of its atoms or pre-defined structural fragments.[11][12] They are fast and effective for many common structures but can be less accurate for molecules with unusual electronic or steric features.

-

Property-Based/Whole Molecule Methods : These methods use molecular descriptors (e.g., surface area, polarizability) for the entire molecule to correlate with logP. More advanced techniques may employ quantum mechanics (QM) or machine learning algorithms trained on large datasets of experimentally determined logP values.[13]

While powerful, all predictive models have inherent limitations and can produce results with a significant degree of error, making experimental validation essential.[6]

Experimental Determination of logP: Protocols and Best Practices

The experimental measurement of logP remains the gold standard for determining lipophilicity. The two most widely recognized methods are the Shake-Flask method and the RP-HPLC method, both standardized by the Organisation for Economic Co-operation and Development (OECD).

The Gold Standard: Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water. It is considered the most reliable method for a logP range of -2 to 4.[5][14][15][16]

-

Principle and Causality : The method is based on reaching a thermodynamic equilibrium for the solute between two immiscible liquid phases.[17] n-Octanol is chosen as the organic phase because its long alkyl chain and polar headgroup provide a reasonable mimic of the amphiphilic character of biological membranes. The "shake" step provides the energy to overcome the activation barrier for mass transfer across the phase boundary, while the subsequent separation allows for the quantification of the equilibrium concentrations.

-

Experimental Workflow Diagram

Caption: Workflow for the OECD 107 Shake-Flask logP Determination Method.

-

Detailed Step-by-Step Protocol :

-

Solvent Preparation (Self-Validation): Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This crucial step prevents volume changes during the experiment that would alter concentrations and lead to erroneous results.

-

Test Substance Preparation: Prepare a stock solution of the difluoromethyl-substituted dichlorobenzene in the appropriate solvent (usually n-octanol).

-

Partitioning: In a suitable vessel, add the two pre-saturated solvents and a small volume of the stock solution. The concentration should not exceed 0.01 mol/L in either phase.[1] The experiment should be run in duplicate.[14]

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C ± 1°C) until equilibrium is reached.[16][18]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[14][16][18] This is the most critical step for preventing cross-contamination of the phases, a common source of error, especially for highly lipophilic compounds.[15]

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV, GC-MS). For fluorinated compounds, 19F NMR spectroscopy is a particularly powerful technique as it avoids background signals.[19][20]

-

Calculation: Calculate the logP value. The final reported value should be the average of at least two determinations, and the values should fall within a range of ± 0.3 log units.[14]

-

High-Throughput Screening: RP-HPLC Method (OECD Guideline 117)

This method estimates logP based on the retention time of a compound on a reversed-phase high-performance liquid chromatography (RP-HPLC) column. It is much faster than the shake-flask method and is suitable for logP values in the range of 0 to 6.[5][21][22]

-

Principle and Causality : The stationary phase of an RP-HPLC column is non-polar (e.g., silica grafted with C18 hydrocarbon chains), while the mobile phase is polar (e.g., a mixture of water and an organic solvent like methanol or acetonitrile).[21][22] When a compound is injected, it partitions between the stationary and mobile phases. Lipophilic compounds have a higher affinity for the non-polar stationary phase and thus travel through the column more slowly, resulting in a longer retention time. Hydrophilic compounds are eluted more quickly.[21] There is a strong linear correlation between the logarithm of the retention factor (log k) and the logP for a series of structurally related compounds.

-

Relationship Diagram

Caption: Logic flow for determining logP using the RP-HPLC correlation method.

-

Detailed Step-by-Step Protocol :

-

System Preparation: Set up an HPLC system with a reversed-phase column (e.g., C18) and an isocratic mobile phase.

-

Calibration (Self-Validation): Select a set of 5 to 7 reference compounds with reliable, known logP values that bracket the expected logP of the test substance. Inject each reference compound and record its retention time (tR).

-

Test Substance Analysis: Inject the difluoromethyl-substituted dichlorobenzene and record its retention time in duplicate.[21][22]

-

Calculation:

-

Calculate the retention factor, k, for each compound: k = (tR - t0) / t0, where t0 is the column dead time.

-

Plot log k of the reference compounds against their known logP values.

-

Perform a linear regression to generate a calibration curve.

-

Using the log k value of the test substance, interpolate its logP from the calibration curve.[21]

-

-

Data Analysis and Interpretation

Predicted Lipophilicity Data

The following table presents computationally predicted logP values (using a standard algorithm like cLogP) to illustrate the expected range and isomeric differences. Note: These are estimates and should be confirmed by experimental measurement.

| Isomer | Predicted cLogP | Comments |

| 1,2-Dichloro-3-(difluoromethyl)benzene | ~4.1 | High steric crowding may influence conformation. |

| 1,2-Dichloro-4-(difluoromethyl)benzene | ~4.2 | |

| 1,3-Dichloro-2-(difluoromethyl)benzene | ~4.1 | |

| 1,4-Dichloro-2-(difluoromethyl)benzene | ~4.2 | The para-dichloro arrangement is highly symmetric. |

| 1,3-Dichloro-5-(difluoromethyl)benzene | ~4.3 | Symmetrical arrangement may lead to higher lipophilicity. |

Data are illustrative estimates based on chemical principles and may not reflect experimentally determined values.

Structure-Lipophilicity Relationships (SLR)

-

Additive Effect: The logP of benzene is ~2.1. The addition of two chlorine atoms (logP of dichlorobenzene is ~3.4) and a -CF2H group would be expected to yield a final logP in the range of 4.0 - 4.5, consistent with the predictions.

-

Positional Isomerism: Symmetrical isomers, such as 1,3-dichloro-5-(difluoromethyl)benzene, often exhibit slightly higher lipophilicity. This can be attributed to a cancellation of bond dipoles, resulting in a lower overall molecular polarity and a reduced affinity for the aqueous phase.

-

Experimental vs. Computational: It is common for predicted values to differ from experimental results, especially for molecules with multiple interacting functional groups. Experimental determination via the methods described in Section 3.0 is crucial for obtaining accurate data for use in quantitative structure-activity relationship (QSAR) models.

Conclusion: A Synthesized View for the Medicinal Chemist

The lipophilicity of difluoromethyl-substituted dichlorobenzenes is a complex property governed by the additive effects of the individual substituents and their relative positions on the aromatic ring. This guide has detailed the theoretical basis for these effects and provided robust, validated protocols for their experimental determination. For the drug development professional, an accurate understanding and measurement of logP for this chemical class is not an academic exercise; it is a critical step in designing molecules with an optimal ADME profile. While computational tools provide valuable initial estimates, the OECD-guided shake-flask and RP-HPLC methods offer the empirical accuracy required for confident decision-making in lead optimization campaigns. The unique properties of the -CF2H group—enhancing metabolic stability while providing a hydrogen bond donor capability—make it a valuable tool, and precise control over lipophilicity through isomeric selection is key to harnessing its full potential.

References

-

OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice. (2021, March 15). Analytice. [Link]

-

Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022, June 30). OECD. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995, July 27). OECD. [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022, June 30). OECD. [Link]

-

Partition coefficient octanol/water. (n.d.). Pesticide Registration Toolkit. [Link]

-

APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC. [Link]

-

Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. [Link]

-

OECD 117 - Partition Coefficient, HPLC Method. (n.d.). Situ Biosciences. [Link]

-

Measured²⁰ log P values for compounds selectively fluorinated... (n.d.). ResearchGate. [Link]

-

Partition coefficient: Shake bottle method according to OECD 107. (2021, January 13). Analytice. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2025, August 6). ResearchGate. [Link]

-

Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020, May 14). ConnectSci. [Link]

-

OECD 107, OECD 117 and OECD 123. (n.d.). Phytosafe. [Link]

-

The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate. [Link]

-

Determination of logP values of fluorinated glibenclamide derivatives. (n.d.). Johannes Gutenberg-Universität Mainz. [Link]

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022, April 1). PubMed. [Link]

-

Why is the melting point of p-dichlorobenzene higher than those of o-dichlorobenzene and m-dichlorobenzene?. (2014, March 7). Chemistry Stack Exchange. [Link]

-

Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). ChemAxon. [Link]

-

Theoretical calculation of LogP for metachlorobenzamide. (n.d.). ResearchGate. [Link]

-

An improved method for predicting logP. (n.d.). The University of Texas at Austin. [Link]

-

A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. (2025, January 16). Royal Society of Chemistry. [Link]

-

Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Comparison of the calculated lipophilicities (log P/Clog P) with the determined log k values. (n.d.). ResearchGate. [Link]

-

Dichlorobenzene - Wikipedia. (n.d.). Wikipedia. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

-

p-Dichlorobenzene has higher m.p. and solubility than those of -and m-isomers. Discuss. (n.d.). Toppr. [Link]

-

The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 122. Dichlorobenzenes. (n.d.). Gupea. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

Lipophilicity (LogD7.4) of N-Aryl Benzo. (2018, February 21). Juniper Publishers. [Link]

Sources

- 1. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 2. download.uni-mainz.de [download.uni-mainz.de]

- 3. acdlabs.com [acdlabs.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. chemaxon.com [chemaxon.com]

- 13. oaepublish.com [oaepublish.com]

- 14. oecd.org [oecd.org]

- 15. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 16. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 22. oecd.org [oecd.org]

Methodological & Application

Application Note: Regioselective Synthesis of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene

This Application Note is designed for researchers and process chemists requiring a robust, regioselective synthesis of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene . The protocol addresses the specific challenge of positioning the nitro group para to the difluoromethyl moiety on a 1,4-dichlorobenzene scaffold—a substitution pattern where standard directing effects often fail without a strategic "anchor" group.

Executive Summary & Strategic Analysis

The synthesis of this compound from 1,4-dichlorobenzene presents a classic regiochemical puzzle. Direct nitration of a 1,4-dichloro-2-(difluoromethyl)benzene intermediate typically yields the undesired 6-nitro isomer due to the cooperative meta-directing effect of the difluoromethyl group and the ortho-directing effect of the chlorine.

To achieve the 5-nitro substitution (para to the difluoromethyl group), this protocol utilizes a Methyl Anchor Strategy . By introducing a methyl group first, we exploit its strong para-directing influence to install the nitro group at the correct position. The methyl "anchor" is subsequently oxidized and fluorinated to generate the final difluoromethyl moiety.

Retrosynthetic Logic

-

Target: this compound

-

Precursor: 2,5-Dichloro-4-nitrobenzaldehyde

-

Key Intermediate: 2,5-Dichloro-4-nitrotoluene (1,4-Dichloro-2-methyl-5-nitrobenzene)[1]

Reaction Pathway Diagram

Caption: The "Methyl Anchor" strategy ensures the nitro group is installed para to the future difluoromethyl site.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Methylation)

Objective: Convert 1,4-dichlorobenzene to 2,5-dichlorotoluene. Mechanism: Lithiation of 1,4-dichlorobenzene occurs exclusively ortho to the chlorine atom due to the inductive acidification of the proton.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) and maintain under an inert Nitrogen or Argon atmosphere.

-

Reagents:

-

1,4-Dichlorobenzene (14.7 g, 100 mmol)

-

Anhydrous THF (150 mL)

-

n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol)

-

Methyl Iodide (MeI) (15.6 g, 110 mmol)

-

-

Procedure:

-

Dissolve 1,4-dichlorobenzene in THF and cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.

-

Stir for 1 hour at -78°C to ensure formation of 2,5-dichlorophenyllithium.

-

Add Methyl Iodide dropwise.

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench: Add saturated NH₄Cl solution (50 mL).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Distillation under reduced pressure or flash chromatography (Hexanes).

-

Expected Yield: 85-90% (2,5-Dichlorotoluene).

-

Phase 2: Regioselective Nitration

Objective: Install the nitro group para to the methyl group. Rationale: The methyl group activates the ring and directs ortho/para. The chlorines deactivate and direct ortho/para.[4][5] Position 4 (relative to Methyl=1) is sterically accessible and electronically favored by the Methyl group and the C5-Chlorine.

Protocol:

-

Reagents:

-

2,5-Dichlorotoluene (16.1 g, 100 mmol)

-

Conc. H₂SO₄ (50 mL)

-

Conc. HNO₃ (70%, 10 mL, ~150 mmol)

-

-

Procedure:

-

Dissolve 2,5-dichlorotoluene in H₂SO₄ in a flask cooled to 0°C.

-

Add HNO₃ dropwise, maintaining temperature between 0-5°C .

-

Allow to warm to 30-35°C and stir for 2 hours. Note: Do not exceed 40°C to avoid dinitration.

-

Quench: Pour the reaction mixture onto 200 g of crushed ice.

-

Isolation: Filter the pale yellow precipitate.[6] Wash with cold water until pH is neutral.

-

Recrystallization: Recrystallize from Ethanol/Water.

-

Product: 1,4-Dichloro-2-methyl-5-nitrobenzene (also known as 2,5-dichloro-4-nitrotoluene).[1]

-

Expected Yield: 80-85%.

-

Phase 3: Functional Group Transformation (The Difluoro Step)

Objective: Convert the methyl group to a difluoromethyl group via an aldehyde intermediate. Safety Critical: This step uses DAST (Diethylaminosulfur trifluoride), which liberates HF. Use plastic/Teflon ware where appropriate and work in a fume hood.

Step 3A: Oxidation to Aldehyde

-

Reagents:

-

1,4-Dichloro-2-methyl-5-nitrobenzene (10 mmol)

-

N-Bromosuccinimide (NBS) (22 mmol)

-

AIBN (catalytic)

-

CCl₄ or Trifluorotoluene (Solvent)

-

-

Procedure:

-

Reflux the substrate with NBS and AIBN for 6 hours (Wohl-Ziegler bromination) to form the gem-dibromide.

-

Filter off succinimide. Concentrate filtrate.[7]

-

Hydrolysis: Reflux the crude dibromide in Ethanol/Water (1:1) with CaCO₃ (2 eq) for 4 hours.

-

Workup: Acidify with dilute HCl, extract with DCM.

-

Product: 2,5-Dichloro-4-nitrobenzaldehyde.

-

Step 3B: Deoxyfluorination

-

Reagents:

-